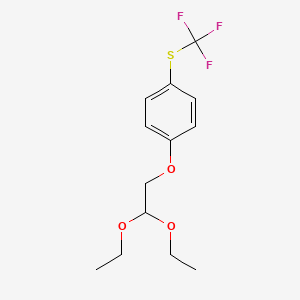
(4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane
Overview
Description
(4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a diethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-bromo-2,2-diethoxyethoxybenzene with trifluoromethylthiolate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to ensure it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to the sulfane form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(2,2-Dimethoxyethoxy)phenyl)(trifluoromethyl)sulfane
- (4-(2,2-Diethoxyethoxy)phenyl)(methyl)sulfane
- (4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)selenane
Uniqueness
(4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both the diethoxyethoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O3S/c1-3-17-12(18-4-2)9-19-10-5-7-11(8-6-10)20-13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQVFZOJVGLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)SC(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590149 | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-34-7 | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627154.png)
![1-[(2-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627155.png)
![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)
![tert-Butyl [2-amino-2-(2-iodophenyl)ethyl]carbamate](/img/structure/B1627158.png)
![3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627159.png)
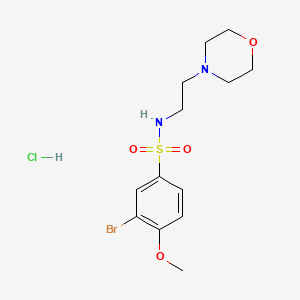
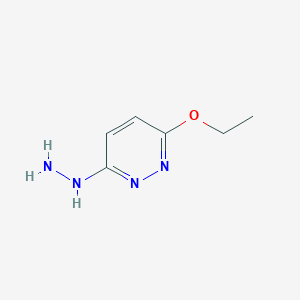
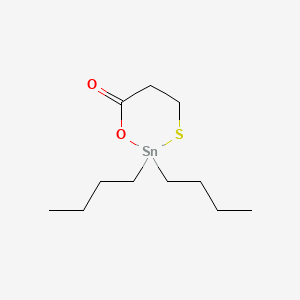
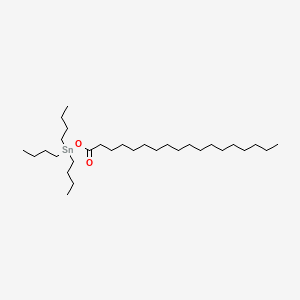

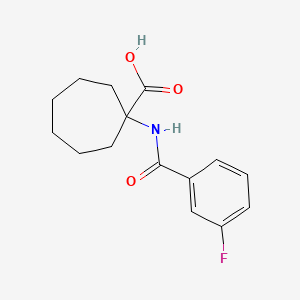
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B1627174.png)
